4-Ethoxy-2-hydrazinyl-6-methylpyrimidine
Overview
Description
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is a chemical compound with the CAS Number: 89852-51-7 . It has a molecular weight of 168.2 . The compound is a solid that is yellow in color.
Molecular Structure Analysis
The IUPAC name for this compound is 4-ethoxy-2-hydrazino-6-methylpyrimidine . The InChI code for this compound is 1S/C7H12N4O/c1-3-12-6-4-5(2)9-7(10-6)11-8/h4H,3,8H2,1-2H3,(H,9,10,11) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine plays a crucial role in the synthesis of pyrazolopyrimidines and thienopyrimidines, compounds known for their potential pharmacological activities. For instance, it reacts with halo compounds to produce S-alkyl derivatives, which upon further reactions can cyclize into thienopyrimidine derivatives, demonstrating its utility in creating structurally diverse heterocycles (El-Dean & Abdel-Moneam, 2002).
Antimicrobial Agent Synthesis
Research indicates the synthesis of 2-hydrazino-4-alkoxy-6-methylpyrimidine derivatives and their subsequent conversion into pyrimidinylhydrazones of 4-biphenylylglyoxal. These derivatives have shown promising antimicrobial properties, highlighting the compound's role in developing new antimicrobial agents (Takagi & Ueda, 1963).
Organic Synthesis and Corrosion Inhibition
A novel derivative synthesized from 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine, namely 2-(2-hydrazinyl-1,6-dihydro-6-oxopyrimidin-4-yl) acetohydrazide, has been used as a corrosion inhibitor for mild steel in acidic solutions. This application underscores the compound's potential in materials science, particularly in corrosion prevention strategies (Abdallah, Ahmed, & Saleh, 2016).
Preparation of New Pyrimidine Derivatives
The compound is instrumental in generating new pyrimidine derivatives and fused azolopyrimidines, contributing significantly to the exploration of novel compounds with potential therapeutic applications. This synthesis pathway underscores the compound's critical role in expanding the chemical space of pyrimidine-based molecules (Cocco, Congiu, & Onnis, 2000).
properties
IUPAC Name |
(4-ethoxy-6-methylpyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-12-6-4-5(2)9-7(10-6)11-8/h4H,3,8H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFVPJVRPLRPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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